molecular formula C13H15F2NO B5664205 Azepan-1-yl-(3,4-difluoro-phenyl)-methanone

Azepan-1-yl-(3,4-difluoro-phenyl)-methanone

Cat. No.: B5664205
M. Wt: 239.26 g/mol
InChI Key: CHWZUXSUNJTJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-1-yl-(3,4-difluoro-phenyl)-methanone is a synthetic organic compound that belongs to the class of ketones It features an azepane ring attached to a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl-(3,4-difluoro-phenyl)-methanone typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Ring: The phenyl ring with fluorine substitutions can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions of corresponding alcohols or through Friedel-Crafts acylation reactions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl-(3,4-difluoro-phenyl)-methanone can undergo various chemical reactions, including:

    Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized products.

    Reduction: Reduction of the ketone group to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or azepane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Azepan-1-yl-(3,4-difluoro-phenyl)-methanone depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with specific receptors and modulating their signaling pathways.

    Pathways Involved: Various biochemical pathways may be affected, depending on the specific targets and interactions.

Comparison with Similar Compounds

Similar Compounds

    Azepan-1-yl-(3,4-dichloro-phenyl)-methanone: Similar structure with chlorine substitutions instead of fluorine.

    Azepan-1-yl-(3,4-dimethyl-phenyl)-methanone: Similar structure with methyl substitutions instead of fluorine.

    Azepan-1-yl-(3,4-dihydroxy-phenyl)-methanone: Similar structure with hydroxyl substitutions instead of fluorine.

Uniqueness

Azepan-1-yl-(3,4-difluoro-phenyl)-methanone is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, biological activity, and interactions with molecular targets.

Properties

IUPAC Name

azepan-1-yl-(3,4-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c14-11-6-5-10(9-12(11)15)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWZUXSUNJTJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.